Strategic Synthesis of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine
Strategic Synthesis of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine
Executive Summary & Retrosynthetic Analysis
Target Molecule: N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine (CAS: 98635-14-4) Context: This scaffold represents a critical substructure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., substituted pyrazoles in EGFR inhibitors) and analgesic agents. The presence of the N,N-dimethylamino group at position 3, combined with a phenyl group at position 4, creates a unique electronic and steric profile that modulates the pyrazole's binding affinity.
Senior Scientist Insight: The primary challenge in synthesizing this molecule is not the construction of the pyrazole core, but the specific installation of the N,N-dimethylamino group. Direct cyclization strategies using N,N-dimethyl-substituted precursors (like enamines) typically result in the loss of the dimethylamine moiety via transamination with hydrazine. Therefore, a "Construct-then-Functionalize" approach is the most robust pathway. We first build the stable 4-phenyl-1H-pyrazol-3-amine core and subsequently perform a selective reductive alkylation.
Retrosynthetic Logic
The synthesis is deconstructed into three logical phases:
-
Functionalization: Reductive methylation of the primary amine.
-
Cyclization: Hydrazine-mediated ring closure of an enaminonitrile.
-
Activation: Condensation of phenylacetonitrile with a formylating agent (DMF-DMA).
Figure 1: Retrosynthetic analysis utilizing the "Construct-then-Functionalize" strategy.
Detailed Synthesis Pathway[1]
Phase 1: Precursor Assembly (Enaminonitrile Formation)
The synthesis commences with the activation of phenylacetonitrile. While classic formylation uses ethyl formate/sodium ethoxide, the use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is superior for scalability and purity. It generates the enaminonitrile in a single step without the need for strong metal bases.
-
Reagents: Phenylacetonitrile, DMF-DMA.
-
Conditions: Reflux (Neat or in Toluene/DMF).
-
Mechanism: The active methylene of phenylacetonitrile attacks the electrophilic carbon of DMF-DMA, followed by the elimination of methanol.
Phase 2: Pyrazole Ring Construction
This is the critical "transamination-cyclization" step. Reaction of the enaminonitrile with hydrazine hydrate does not retain the dimethylamino group. The hydrazine nucleophile displaces the dimethylamine (leaving group) to form the pyrazole core.
-
Reagents: Hydrazine Hydrate (80% or 100%), Ethanol.
-
Scientist's Note: The reaction is regioselective.[4] The hydrazine attacks the
-carbon (displacing NMe ) first, followed by intramolecular attack on the nitrile.
Phase 3: Selective Reductive Methylation
The final step converts the primary amine (-NH
-
Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (NaBH
CN), Acetic Acid, Methanol. -
Why this method? Acidic conditions protonate the basic pyrazole ring nitrogen (N2), protecting it from reaction. The exocyclic amine remains nucleophilic enough to react with formaldehyde to form the iminium ion, which is selectively reduced by NaBH
CN.
Experimental Protocols
Step 1: Synthesis of 3-(dimethylamino)-2-phenylacrylonitrile
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge Phenylacetonitrile (11.7 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol).
-
Reaction: Heat the neat mixture to 100°C for 4–6 hours.
-
Observation: The evolution of methanol vapor indicates progress.
-
-
Workup: Cool to room temperature. The product often crystallizes upon cooling. If not, remove excess DMF-DMA under reduced pressure.
-
Purification: Triturate the residue with cold diethyl ether or hexane to obtain a yellow solid.
Step 2: Synthesis of 4-phenyl-1H-pyrazol-3-amine[3]
-
Setup: Dissolve the enaminonitrile (17.2 g, 100 mmol) from Step 1 in Ethanol (100 mL).
-
Cyclization: Add Hydrazine Hydrate (7.5 g, 150 mmol) dropwise at room temperature.
-
Exotherm Alert: The reaction is exothermic; add slowly.
-
-
Reflux: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Isolation: Concentrate the solvent to ~20 mL. Cool to 0°C. The product will precipitate.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.
-
Yield Target: 75–80%.
-
Characterization: 1H NMR should show a broad singlet for NH
(~4.0-5.0 ppm) and the pyrazole CH.
-
Step 3: Synthesis of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine[2]
-
Setup: Dissolve 4-phenyl-1H-pyrazol-3-amine (1.59 g, 10 mmol) in Methanol (20 mL) and Acetic Acid (2 mL).
-
Imine Formation: Add Formaldehyde (37% aq. solution, 2.5 mL, ~30 mmol). Stir at room temperature for 30 minutes.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH
CN) (1.9 g, 30 mmol) portion-wise over 20 minutes.-
Safety: Perform in a fume hood; HCN gas can be generated if acid is too strong, though acetic acid is generally safe.
-
-
Completion: Stir at room temperature overnight.
-
Quench: Quench with 1N NaOH until pH > 10 (to neutralize acid and destroy excess hydride).
-
Extraction: Extract with Dichloromethane (3 x 30 mL). Wash organics with brine, dry over Na
SO . -
Final Purification: Flash column chromatography (DCM:MeOH 95:5) may be required to remove mono-methylated byproducts.
-
Yield Target: 60–70%.
-
Reaction Mechanism & Pathway Visualization
The following diagram details the molecular transformations, highlighting the critical "Dimethylamine Exchange" in Step 2 and the "Reductive Amination" in Step 3.
Figure 2: Step-by-step reaction mechanism showing reagent inputs and byproduct elimination.
Quantitative Data Summary
| Parameter | Step 1: Enaminonitrile | Step 2: Pyrazole Core | Step 3: N-Methylation |
| Reagents | Phenylacetonitrile, DMF-DMA | Enaminonitrile, N | Pyrazole-amine, HCHO, NaBH |
| Solvent | Neat / Toluene | Ethanol | MeOH / AcOH |
| Temp/Time | 100°C / 4-6 h | Reflux / 3-5 h | 0°C to RT / 12 h |
| Key Byproduct | Methanol (gas) | Dimethylamine (gas/solvated) | Borate salts |
| Typical Yield | 85 - 95% | 75 - 85% | 60 - 75% |
| Purification | Trituration | Recrystallization | Column Chromatography |
Troubleshooting & Optimization (Senior Scientist Notes)
-
Step 1 Completion: If the reaction stalls, add a catalytic amount of Toluene to help azeotrope the methanol, pushing the equilibrium forward.
-
Step 2 Regiochemistry: The reaction with hydrazine is highly specific for the 3-amino isomer because the hydrazine nitrogen attacks the most electrophilic center (the enamine carbon) first. Do not use substituted hydrazines (e.g., methylhydrazine) in this step unless you want a mixture of 1-methyl isomers.
-
Step 3 Selectivity: If over-alkylation (quaternization) is observed, switch to Sodium Triacetoxyborohydride (STAB) in DCE (Dichloroethane). STAB is milder than Cyanoborohydride and reduces the risk of side reactions.
-
Tautomerism: Remember that 1H-pyrazoles are tautomeric. The "3-amine" can tautomerize to the "5-amine" if the N1-H moves. However, the symmetry of the unsubstituted nitrogen usually funnels the reactivity through the most nucleophilic exocyclic nitrogen during methylation.
References
-
Enaminonitrile Synthesis: Al-Qalaf, F., Abdelkhalik, M. M., Al-Enezi, A., & Al-Ajmi, J. R. (2007).[8] Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity Toward Nitrogen Nucleophiles. Journal of Heterocyclic Chemistry.
-
Pyrazole Cyclization: El-Saghier, A. M., & Khodairy, A. (2000). New synthetic approaches to condensed pyrazoles: Synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. Journal of Chemical Research.
-
Reductive Methylation (General Protocol): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Commercial Availability & CAS Verification: BLD Pharm. (n.d.). N,N-Dimethyl-4-phenyl-1H-pyrazol-3-amine (CAS 98635-14-4).[1][3][9][10]
Sources
- 1. 5591-70-8|4-Phenyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 2. 604762-06-3 PIPERAZINE,1-[(3-CHLORO-4-METHYLPHENYL)SULFONYL]-4-CYCLOHEPTYL- [apgchem.com]
- 3. 2-甲基柠檬酸_用途_密度_熔点_CAS号【6061-96-7】_化源网 [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. 98635-14-4|N,N-Dimethyl-4-phenyl-1H-pyrazol-3-amine|BLDPharm [bldpharm.com]
- 10. N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine|CAS: 98635-14-4|N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine-百灵威 [jkchemical.com]
